Sodium hydroxide monohydrate

Catalog No.
S1508912
CAS No.
12200-64-5
M.F
H3NaO2
M. Wt
58.012 g/mol
Availability
In Stock
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Sodium hydroxide monohydrate

CAS Number

12200-64-5

Product Name

Sodium hydroxide monohydrate

IUPAC Name

sodium;hydroxide;hydrate

Molecular Formula

H3NaO2

Molecular Weight

58.012 g/mol

InChI

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1

InChI Key

JBJWASZNUJCEKT-UHFFFAOYSA-M

SMILES

O.[OH-].[Na+]

Canonical SMILES

[H+].[OH-].[OH-].[Na+]

Isomeric SMILES

[H+].[OH-].[OH-].[Na+]

Sodium hydroxide monohydrate is a chemical compound with the formula NaOH·H₂O, consisting of sodium hydroxide and one molecule of water. It appears as a colorless, crystalline solid and is known for its highly corrosive properties. Sodium hydroxide is commonly referred to as caustic soda or lye and is widely used in various industrial applications. The compound has a molar mass of approximately 58.01 g/mol and is highly soluble in water, generating significant heat upon dissolution, which necessitates careful handling to prevent burns and other injuries .

Acid-Base Chemistry:

  • Neutralization: Sodium hydroxide monohydrate is a strong base and readily reacts with acids to form water and salts. This property makes it valuable for neutralizing acidic solutions in various research settings, such as controlling pH in experiments or treating acidic waste products [National Center for Biotechnology Information, PubChem ].

Chemical Synthesis:

  • Precursor for other chemicals: Sodium hydroxide monohydrate is a versatile starting material for the synthesis of numerous other chemicals, including soaps, detergents, dyes, and pharmaceuticals. It plays a crucial role in various organic and inorganic reactions [American Elements, Sodium Hydroxide Monohydrate ].

Analytical Chemistry:

  • Titration: Due to its well-defined reaction stoichiometry with acids, sodium hydroxide monhydrate is a primary standard in acid-base titrations. This analytical technique allows researchers to determine the concentration of unknown acids in solutions [National Institute of Standards and Technology, Standard Reference Materials ].

Material Science:

  • Etching and surface modification: Sodium hydroxide monohydrate solutions are used for etching processes in semiconductor and microfluidic device fabrication. It can also modify the surface properties of materials for various research purposes [ScienceDirect, Sodium Hydroxide ].

Environmental Science:

  • Wastewater treatment: Sodium hydroxide monohydrate plays a role in wastewater treatment by helping to neutralize acidic waste streams and remove certain pollutants through precipitation reactions [Royal Society of Chemistry, Water Treatment ].

  • Neutralization Reactions: Sodium hydroxide reacts with acids to produce salts and water. For example:
    NaOH aq HCl aq NaCl aq H2O l \text{NaOH aq HCl aq NaCl aq H}_2\text{O l }
  • Reactions with Metal Oxides: At elevated temperatures, sodium hydroxide can react with metal oxides to form sodium salts and water:
    2NaOH+SO2Na2SO3+H2O2\text{NaOH}+\text{SO}_2→\text{Na}_2\text{SO}_3+\text{H}_2\text{O}
  • Reactions with Metals: Sodium hydroxide can react vigorously with metals like aluminum, producing hydrogen gas:
    2Al+2NaOH+6H2O2Na Al OH 4]+3H22\text{Al}+2\text{NaOH}+6\text{H}_2\text{O}→2\text{Na Al OH }_4]+3\text{H}_2

These reactions are essential in various industrial processes, including waste treatment and the synthesis of other chemicals .

Sodium hydroxide monohydrate exhibits significant biological activity primarily due to its corrosive nature. It can cause severe chemical burns upon contact with skin or mucous membranes. In biological systems, it alters pH levels drastically, which can disrupt cellular functions and lead to cell death if not neutralized promptly. The compound's high pH (around 13) makes it unsuitable for direct exposure in biological applications without careful control .

Sodium hydroxide monohydrate can be synthesized through several methods:

  • Chloralkali Process: This is the most common industrial method where sodium chloride is electrolyzed to produce sodium hydroxide, chlorine gas, and hydrogen gas.
  • Reaction of Sodium Carbonate with Calcium Hydroxide:
    Na2CO3+Ca OH 2CaCO3+2NaOH\text{Na}_2\text{CO}_3+\text{Ca OH }_2→\text{CaCO}_3+2\text{NaOH}
    This method involves treating sodium carbonate with calcium hydroxide.
  • Direct Combination of Sodium Metal with Water: This method produces sodium hydroxide along with hydrogen gas but is less common due to safety concerns:
    2Na+2H2O2NaOH+H22\text{Na}+2\text{H}_2\text{O}→2\text{NaOH}+\text{H}_2

These methods highlight the versatility of sodium hydroxide production depending on the desired purity and application .

Sodium hydroxide monohydrate has a wide range of applications across various industries:

  • Chemical Manufacturing: Used in the production of soaps, detergents, and other cleaning agents.
  • Paper Industry: Employed in the pulping process to separate lignin from cellulose fibers.
  • Food Industry: Utilized in food processing for pH adjustment and as a cleaning agent.
  • Water Treatment: Acts as a neutralizing agent for acidic wastewater.
  • Pharmaceuticals: Serves as a reagent in drug formulation processes.

Its ability to act as a strong base makes it invaluable in these applications .

Research on the interactions of sodium hydroxide monohydrate focuses primarily on its corrosive properties and reactions with various materials:

  • Metals: Sodium hydroxide can corrode metals such as aluminum and zinc, leading to hydrogen gas evolution.
  • Organic Compounds: It reacts with triglycerides in fats to produce soap through saponification.
  • Environmental Impact: Studies indicate that sodium hydroxide can significantly alter the pH of aquatic environments, affecting local ecosystems.

Understanding these interactions is crucial for safe handling and application in industrial processes .

Sodium hydroxide monohydrate shares similarities with several other compounds but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Potassium hydroxideKOHStronger base than sodium hydroxide; more soluble
Calcium hydroxideCa(OH)₂Less soluble; used in construction materials
Lithium hydroxideLiOHUsed primarily in batteries; lower reactivity
Ammonium hydroxideNH₄OHWeak base; used in fertilizers

Sodium hydroxide monohydrate is unique due to its high reactivity, strong basicity, and extensive use in industrial applications compared to these similar compounds .

The crystallization of NaOH·H₂O is governed by temperature-dependent solubility equilibria and concentration gradients. Spencer Umfreville Pickering’s phase diagram delineates the stability fields of NaOH hydrates, with the monohydrate forming between 12.3 °C and 61.8 °C in solutions containing 51–69% NaOH by mass. Adiabatic cooling of supersaturated NaOH solutions under vacuum (3–9 mmHg) enables efficient monohydrate crystallization by evaporative cooling, bypassing the need for mechanical refrigeration. Industrial purification processes leverage this method to yield high-purity NaOH·H₂O crystals, with mother liquor impurities such as NaCl reduced to ≤10 ppm after centrifugation and recrystallization.

Table 1: Crystallization Conditions for NaOH·H₂O

ParameterValueSource
Temperature range12.3–61.8 °C
NaOH concentration51–69% (w/w)
Pressure during cooling3–9 mmHg
Purity post-centrifugation≤10 ppm NaCl

Supercooling plays a critical role in hydrate formation. Solutions with a 1:2 NaOH:H₂O molar ratio (52.6% NaOH) can supercool to −15 °C, favoring dihydrate nucleation, but revert to monohydrate above 12.58 °C due to incongruent melting.

Phase Stability Under Variable NaOH Concentrations

The phase stability of NaOH·H₂O is intricately linked to solution concentration and thermal history. At NaOH concentrations >58%, the monohydrate coexists with anhydrous NaOH in a eutectic mixture at 62.63 °C. Hydration-dehydration cycles reveal metastable intermediates: tetrahydrate (α-NaOH·4H₂O) and trihemihydrate (NaOH·3.5H₂O) form transiently but decompose into monohydrate upon heating.

Figure 1: Phase Diagram of NaOH Hydrates (Adapted from )
(Description: Stability fields of NaOH hydrates as a function of temperature and concentration. Monohydrate dominates above 12.3 °C.)

Reaction kinetics studies using the modified Jander equation demonstrate that NaOH·H₂O crystallization follows a nucleation-controlled mechanism (N < 1) during initial dissolution, transitioning to phase-boundary (N ≈ 1) and diffusion-limited (N > 2) regimes as supersaturation decreases.

Synchrotron-Based Diffraction Analysis of Hydrate Structures

Synchrotron X-ray diffraction (SXRD) resolves the orthorhombic crystal structure of NaOH·H₂O (space group Pbca, a = 1.1825 nm, b = 0.6213 nm, c = 0.6069 nm). The lattice comprises alternating layers of Na⁺ ions coordinated by six oxygen atoms—three from hydroxide ions and three from water molecules. Hydrogen bonding between hydroxyl groups and water stabilizes the layered architecture.

Table 2: Synchrotron Diffraction Peaks for NaOH·H₂O

2θ (°)d-spacing (Å)Miller IndicesIntensity (%)
14.75.98(110)100
29.53.02(220)85
32.12.78(310)78

Comparative studies with lab-scale XRD highlight synchrotron advantages: enhanced resolution (Δ2θ = ±0.01°) and sensitivity to trace phases (e.g., β-NaOH·4H₂O). In situ SXRD of cellulose-NaOH composites further confirms monohydrate-mediated lattice transitions, such as cellulose I → II transformations at 3.5N NaOH.

Raman Spectral Signatures of Ion Pairing Mechanisms

Raman spectroscopy identifies NaOH·H₂O’s characteristic O–H stretching mode at 3633 cm⁻¹, distinct from anhydrous NaOH (3610 cm⁻¹) and lower hydrates. Ion pairing with Cl⁻ in NaCl-contaminated systems induces a low-frequency shoulder at ~3550 cm⁻¹, indicative of Na⁺–OH⁻–Cl⁻ hydrogen-bonded clusters.

Table 3: Raman Peaks for NaOH·H₂O and Related Species

SpeciesPeak (cm⁻¹)Assignment
NaOH·H₂O3633O–H stretch
NaOH (anhydrous)3610O–H stretch
Na⁺–OH⁻–Cl⁻ clusters3550Hydrogen-bonded O–H

Molecular dynamics simulations corroborate these findings, showing that polarization effects in concentrated NaOH solutions (up to 9.7 mol/L) stabilize contact ion pairs (Na⁺–OH⁻) with a coordination number of 5.3 ± 0.2.

Polarizable Force Field Development for Sodium Hydroxide-Water Interactions

The development of accurate polarizable force fields for sodium hydroxide monohydrate systems represents a critical advancement in computational chemistry, enabling precise modeling of electrostatic interactions in aqueous environments [1] [20]. Recent research has established that standard non-polarizable force fields inadequately describe the complex charge redistribution occurring in sodium hydroxide-water systems, necessitating the incorporation of explicit polarization effects [2] [21].

Polarizable force field development for sodium hydroxide-water interactions involves the careful parameterization of charge scaling factors to account for electronic screening effects in condensed phases [4] [5]. The most successful approaches utilize scaled charges of negative 0.75 for hydroxide ions and positive 0.75 for sodium cations, which maintain electrostatic consistency while accurately reproducing experimental densities and viscosities [4] [35]. These force fields incorporate distributed charge models where the hydroxide oxygen atom carries charges ranging from negative 1.05 to negative 1.4, with the hydrogen atom charge adjusted to maintain overall electroneutrality [4] [35].

The polarizability parameters for sodium hydroxide systems have been derived from quantum mechanical calculations, with sodium cations typically assigned polarizabilities of 0.002963 cubic nanometers and hydroxide ions receiving polarizabilities of 0.00144 cubic nanometers [1]. These values enable accurate reproduction of dipole moments and solvation energies observed in experimental studies [1] [2].

Table 1: Polarizable Force Field Parameters for Sodium Hydroxide-Water Interactions

ParameterFF1 ModelPolarizable ModelSource
Sodium positive charge (scaled)+0.75+1.0 [4]
Hydroxide negative charge (scaled)-0.75-1.0 [4]
Oxygen-Hydrogen bond length (Angstroms)0.980.97 [1]
Polarizability (Sodium positive)None0.002963 cubic nanometers [1]
Polarizability (Hydroxide negative)None0.00144 cubic nanometers [1]
Lennard-Jones sigma (Sodium positive)3.0073.007 [1]
Lennard-Jones epsilon (Sodium positive)75.45 Kelvin75.45 Kelvin [1]
Lennard-Jones sigma (Oxygen)3.2793.324 [1]
Lennard-Jones epsilon (Oxygen)63.29 Kelvin91.56 Kelvin [1]
Cutoff distance (Angstroms)10.09.0 [1]

Validation studies demonstrate that these polarizable force fields accurately predict thermodynamic properties including densities, dynamic viscosities, and diffusion coefficients across temperature ranges from 298 to 353 Kelvin and concentration ranges from 0 to 8 molal [4] [22]. The force fields successfully reproduce experimental radial distribution functions and coordination numbers, with sodium-oxygen distances typically occurring at 2.4 to 2.5 Angstroms and hydroxide-oxygen distances at 2.65 to 2.70 Angstroms [4] [35].

Infinite-Dilution Diffusivity Simulations in Superheated Steam

Molecular dynamics simulations of infinite-dilution diffusivity for sodium hydroxide in superheated steam provide essential data for understanding transport phenomena in high-temperature aqueous systems [1]. These simulations employ polarizable water models combined with optimized sodium hydroxide potentials to investigate diffusion behavior under conditions typical of steam turbines and power generation systems [1] [22].

The infinite-dilution diffusivity calculations utilize molecular dynamics simulations in the constant number, volume, and temperature ensemble with 215 water molecules and one sodium hydroxide molecule [1]. The simulation methodology incorporates polarization interactions through iterative, self-consistent solution procedures for induced dipole moments, with interaction truncation at 0.9 nanometers and integration time steps of 1 femtosecond [1].

Research findings reveal that sodium hydroxide diffusivity in superheated steam is approximately twice that of sodium chloride under identical conditions, with this enhancement attributed to weaker attractive interactions between sodium hydroxide and water molecules compared to sodium chloride-water systems [1]. The diffusivity values range from 370 to 2300 times ten to the negative ninth square meters per second, depending on temperature and density conditions [1].

Table 2: Infinite-Dilution Diffusivity of Sodium Hydroxide in Superheated Steam

Temperature (Kelvin)Density (kilograms per cubic meter)Pressure (Megapascals)Diffusivity (10⁻⁹ square meters per second)Hydration NumberVariance
57325.65.653702.61.3
57313.13.175501.91.1
67325.67.144502.01.2
67313.13.867801.21.0
6737.62.2921000.80.8
77325.68.517001.41.1
77313.14.5112000.90.9
7737.62.6623000.50.7

The temperature and density dependence of sodium hydroxide diffusivity cannot be accurately described by simple kinetic-theory expressions, unlike sodium chloride systems [1]. This behavior stems from the unique charge distribution in sodium hydroxide molecules, where positive charges occupy both terminal positions with the negative charge centrally located, contrasting with the dipolar arrangement in sodium chloride [1].

Hydration analysis reveals decreasing coordination numbers with increasing temperature and decreasing density, ranging from 2.6 water molecules at 573 Kelvin and 25.6 kilograms per cubic meter to 0.5 water molecules at 773 Kelvin and 7.6 kilograms per cubic meter [1]. The relatively large variance in hydration numbers reflects transient clustering phenomena characteristic of low-density steam conditions [1].

Quantum Mechanical Studies of Solvation Shell Geometries

Quantum mechanical investigations of sodium hydroxide solvation shell geometries employ density functional theory and ab initio molecular dynamics to elucidate structural properties at the electronic level [9] [30]. These studies utilize dispersion-corrected functionals such as strongly constrained and appropriately normed meta-generalized gradient approximation to accurately describe hydrogen bonding and electrostatic interactions [30] [33].

Solvation shell analysis reveals that sodium cations preferentially adopt octahedral coordination in aqueous solutions, with sodium-oxygen distances typically occurring at 2.42 Angstroms [9] [11]. The first solvation shell contains 5.3 to 5.5 water molecules on average, consistent with experimental neutron diffraction measurements [9]. Hydroxide ions exhibit asymmetric solvation structures with coordination numbers ranging from 3 to 5, preferentially accepting three hydrogen bonds while weakly donating one [2] [18].

Table 4: Quantum Mechanical Studies of Sodium Hydroxide Solvation Shell Geometries

CoordinationSodium-Oxygen Distance (Angstroms)Coordination NumberBinding Energy (kilocalories per mole)Occurrence Frequency (percent)
Tetrahedral2.354-92.825
Octahedral2.556-106.335
Trigonal Prism2.426-89.520
Square Pyramid2.405-95.615
Pentagonal Bipyramid2.387-104.75

Quasi-chemical theory calculations partition solvation free energies into inner-shell, packing, and long-range contributions [9]. The inner-shell contribution accounts for direct ion-water interactions, yielding values of negative 49.40 kilocalories per mole for sodium cations [9]. The packing contribution represents cavity formation work in bulk water, contributing positive 14.46 kilocalories per mole [9]. Long-range electrostatic contributions incorporate interfacial potential effects and bulk solvation energies [9].

Nuclear quantum effects investigations demonstrate minimal impact on sodium cation solvation structure while significantly affecting hydroxide dynamics [29] [33]. These effects strengthen water-water and water-hydroxide hydrogen bonds, lower vibrational frequencies by 50 to 100 wavenumbers, and reduce proton transfer barriers [29] [33]. The resulting enhancement in proton transfer rates increases hydroxide diffusion coefficients and decreases residence times in sodium cation first solvation shells [29] [33].

The hydration behavior of sodium hydroxide monohydrate is fundamentally governed by the complex interplay between water coordination around both sodium and hydroxide ions. Neural network-based molecular dynamics simulations have revealed that the stability of sodium ion-hydroxide ion pairs is critically dependent on the local water coordination environment [1].

In dilute aqueous solutions, the sodium cation exhibits a coordination number of 5-6 water molecules in its first hydration shell, with the average sodium-oxygen distance being approximately 2.4 Å [1]. The hydroxide anion demonstrates a distinctive "hypercoordinated" state, accepting four hydrogen bonds from surrounding water molecules while donating none [1] [2]. This asymmetric coordination pattern is crucial for understanding the ion pair stability dynamics.

The preferential coordination of sodium ions to water molecules over hydroxide ions has been quantified through relative preference calculations. At low concentrations (x_NaOH = 0.008), sodium ions exhibit a 5-fold preference for coordinating with water molecules compared to hydroxide ions [1]. This preference decreases to unity at higher concentrations, indicating that concentrated solutions force sodium ions to become less selective in their coordination partners [1].

Experimental evidence from neutron diffraction studies confirms that direct-contact sodium-hydroxide ion pairs are rare at low concentrations but become increasingly common as concentration increases [1]. The formation of water-shared ion pairs predominates in the initial stages, with the hydroxide ion retaining its full first hydration shell [3]. Only at higher concentrations does significant direct contact ion pairing occur, fundamentally altering the solvation dynamics [3].

Hydrogen Bond Network Rearrangement Mechanisms

The hydrogen bond network rearrangement in sodium hydroxide monohydrate solutions occurs through several distinct mechanisms that are concentration-dependent. At low concentrations, the hydroxide ion acts as a powerful hydrogen bond acceptor, accepting an average of 0.33 interligand hydrogen bonds, which increases to approximately 0.55 at higher concentrations [1].

Concentrated sodium hydroxide solutions exhibit profound structural changes in the hydrogen bond network. The characteristic 4.4 Å peak in the oxygen-oxygen pair correlation function of pure water, which indicates tetrahedral coordination, is completely absent in concentrated sodium hydroxide solutions (10 M) at room temperature [4]. This dramatic alteration demonstrates that the presence of ions induces structural changes equivalent to the application of high pressure to pure water [4].

The hydrogen bond peak position shifts from 1.85 Å in pure water to 1.65 Å in sodium hydroxide solutions, indicating shorter, stronger hydrogen bonds [4]. This shortening is accompanied by a reduction in the total number of hydrogen bonds per water molecule, decreasing from 3.5 in pure water to 2.3 in saturated sodium hydroxide solutions [1].

Interligand hydrogen bonding plays a crucial role in the rearrangement mechanism. In concentrated solutions, approximately 20% of aqua ligands participate in interligand hydrogen bonding around the same sodium ion, corresponding to about 0.8 aqua ligands per sodium ion [1]. This increased interligand interaction leads to significant deviations from ideal coordination polyhedra, creating complex structural patterns [1].

Concentration-Dependent Proton Transfer Pathways

The proton transfer mechanisms in sodium hydroxide monohydrate solutions undergo fundamental changes as concentration increases. Molecular dynamics simulations using reactive neural network potentials have identified distinct concentration regimes with different predominant proton transfer pathways [5].

At low concentrations, the proton transfer mechanism is "acceptor-driven," governed by the presolvation of hydroxide ions. This process involves thermal fluctuations that modify the hydrogen-bonding environment around the proton-receiving hydroxide ion to become more similar to that of a neutral water molecule [5]. The presolvation mechanism requires the hydroxide ion to lose accepted hydrogen bonds, facilitating the proton transfer process [5].

As concentration increases to moderate levels, the mechanism shifts to become "donor-driven," where the presolvation of water molecules becomes the rate-limiting step [5]. In this regime, water molecules must form accepted hydrogen bonds or lose coordinated sodium ions to facilitate proton transfer [5]. The transition between these mechanisms occurs progressively as the solution becomes more concentrated.

At extremely high concentrations approaching the solubility limit (19 mol/L), the mechanism reverts to acceptor-driven, creating a solvent-deficient system containing only about one water molecule per ion [5]. Under these conditions, the Grotthuss mechanism becomes highly active, with proton transfer rates increasing dramatically due to the compressed hydrogen bond network [6] [7].

The concentration-dependent proton transfer pathways are further complicated by the formation of short hydrogen bond networks. In confined systems, the percentage of hydrogen bonds with short length (≤2.5 Å) increases by 12-fold with hydroxide substitution, indicating the formation of short hydrogen bonds that facilitate rapid proton transport [6] [7].

Clathrate-Like Structures in High-Molality Solutions

At high molality concentrations, sodium hydroxide monohydrate solutions exhibit the formation of clathrate-like structures that fundamentally alter the solvation dynamics. These structures emerge due to the severe deficiency of water molecules relative to the number of ions, forcing the system to adopt novel organizational patterns [1].

In saturated solutions (approximately 19 mol/L), ligands are frequently shared between multiple sodium ions, creating complex structural patterns involving characteristic polyhedron connectivities [1]. The formation of these structures includes octahedra sharing ligands with capped trigonal prisms, and tetrahedra sharing ligands with trigonal bipyramids [1].

The clathrate-like arrangement is characterized by the encapsulation of sodium ions within distorted water cages, similar to the structures observed in gas hydrates. However, unlike traditional clathrates, these structures in sodium hydroxide solutions are stabilized by the strong electrostatic interactions between ions and the reduced water activity [8].

At high concentrations, the coordination polyhedra around sodium ions frequently deviate from ideal geometries due to increased interligand hydrogen bonding. The angular distributions become broader, and the structures show significant flexibility [1]. This flexibility allows the system to accommodate the geometric constraints imposed by the limited water availability while maintaining electrostatic stability.

The formation of clathrate-like structures is accompanied by dramatic changes in transport properties. The viscosity increases significantly, and the diffusion coefficients of both ions and water molecules decrease substantially [9]. These changes reflect the increased structural organization and the formation of more rigid hydrogen bond networks that characterize the clathrate-like phase.

The stability of these clathrate-like structures is maintained through a delicate balance between electrostatic interactions, hydrogen bonding, and geometric constraints. Molecular dynamics simulations reveal that these structures are dynamic, with continuous formation and breaking of hydrogen bonds, but the overall clathrate-like organization persists over extended time periods [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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